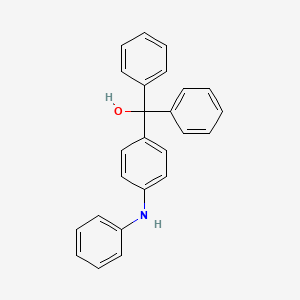

Diphenyl(4-(phenylamino)phenyl)methanol

Description

Contextual Placement within Triarylmethane Derivatives

Diphenyl(4-(phenylamino)phenyl)methanol is structurally classified as a triaryl methanol (B129727) derivative. This classification is significant as triarylmethane compounds are known for their diverse applications, including as dyes, pH indicators, and in materials science. The core structure of this compound, with its three aromatic rings attached to a central carbon atom, is the defining feature of this class. The presence of the hydroxyl group on the central carbon and the phenylamino (B1219803) substituent on one of the phenyl rings distinguishes it from other triarylmethane derivatives and is key to its specific chemical behavior.

The synthesis of this compound can be achieved through various methods. A common approach involves the reduction of a ketone intermediate, such as diphenyl(4-(phenylamino)phenyl)methanone, using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). Another method is the reaction of benzophenone (B1666685) with aniline (B41778) in the presence of a reducing agent. Nucleophilic substitution reactions, where a halogenated precursor like 4-bromo-diphenylmethanol reacts with a phenylamine derivative, also offer a viable synthetic route.

Significance and Potential Academic Research Avenues

The scientific intrigue surrounding this compound stems from its potential as a versatile building block in organic synthesis and its prospective applications in medicinal chemistry and materials science. The compound's functional groups, the hydroxyl and the phenylamino moieties, are reactive sites that can undergo various chemical transformations. For instance, the hydroxyl group can be oxidized to form a ketone, while the phenylamino group can participate in electrophilic substitution reactions.

In the realm of medicinal chemistry, this compound serves as an intermediate for creating more complex, biologically active molecules. The phenylamino group, in particular, is noted for its ability to enhance binding to the active sites of enzymes, suggesting its potential use in the development of kinase inhibitors. Preliminary research has also explored its potential antimicrobial and anticancer properties.

From a materials science perspective, the diphenylamine (B1679370) component is of interest due to its capacity for pi-pi stacking interactions, which are fundamental in designing materials with specific electronic properties for use in organic electronics and optoelectronic devices.

Current Research Gaps and Future Perspectives for this compound

While the foundational aspects of this compound are established, there remain significant areas for further investigation. A comprehensive understanding of its solid-state properties, including its crystalline structure and polymorphism, is an area ripe for exploration. Such studies would provide valuable insights into its material properties.

The full scope of its reactivity is yet to be charted. A systematic investigation into its behavior with a wider array of reagents and under different reaction conditions could unveil novel synthetic methodologies and lead to the creation of new and useful compounds.

Although preliminary studies have hinted at its biological potential, more in-depth research is required to validate these early findings and to understand the mechanisms of action at a molecular level. This includes more extensive screening against various microbial strains and cancer cell lines.

Future research could also focus on the development of more efficient and environmentally friendly synthetic routes. Exploring catalytic methods for its synthesis could enhance its accessibility and utility for various research applications. Furthermore, computational studies could be employed to predict its properties and guide experimental work, accelerating the discovery of new applications for this versatile molecule.

Compound Data

Below are tables detailing the key identifiers and properties of the compounds mentioned in this article.

Table 1: Compound Identification

| Compound Name | IUPAC Name | CAS Number | Molecular Formula |

| This compound | This compound | 52316-13-9 | C25H21NO |

| Benzophenone | Benzophenone | 119-61-9 | C13H10O |

| Aniline | Aniline | 62-53-3 | C6H7N |

| Sodium borohydride | Sodium tetrahydridoborate | 16940-66-2 | BH4Na |

| Lithium aluminum hydride | Lithium tetrahydridoaluminate | 16853-85-3 | AlH4Li |

| Phenylmagnesium bromide | Phenylmagnesium bromide | 100-58-3 | C6H5BrMg |

| Benzaldehyde | Benzaldehyde | 100-52-7 | C7H6O |

Structure

3D Structure

Properties

IUPAC Name |

(4-anilinophenyl)-diphenylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO/c27-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-16-18-24(19-17-22)26-23-14-8-3-9-15-23/h1-19,26-27H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHWYGVOEZQGOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)NC4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development

Established Synthetic Pathways for Diphenyl(4-(phenylamino)phenyl)methanol

The synthesis of this compound can be accomplished through several established pathways, each with its own set of advantages and challenges. These routes range from traditional multi-step sequences to more modern catalyzed reactions, providing chemists with flexibility in precursor selection and reaction conditions.

Multi-Step Synthesis Approaches

Multi-step synthesis provides a structured approach to building complex molecules like this compound from simpler, readily available starting materials. rsc.orgresearchgate.net These sequences often involve the sequential formation of key bonds and functional group transformations, with purification of intermediates at each stage. researchgate.net A common strategy involves first constructing a ketone precursor, which is subsequently converted to the final tertiary alcohol.

One such sequence begins with a Friedel-Crafts acylation reaction, followed by nucleophilic substitution and finally, reduction. This approach allows for the methodical assembly of the molecular framework. The ability to perform solvent exchanges between steps is a critical advantage of multi-step synthesis, as it ensures that each reaction is conducted in the optimal solvent for yield and purity. rsc.org Each intermediate product can be isolated and characterized, for instance by NMR spectroscopy, to confirm its structure before proceeding to the next step. researchgate.netazom.com

A representative multi-step synthesis is outlined below:

Table 1: Example of a Multi-Step Synthetic Sequence| Step | Reaction | Reactants | Product |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Benzene (B151609), 4-aminobenzoyl chloride | 4-Aminobenzophenone |

| 2 | C-N Coupling | 4-Aminobenzophenone, Bromobenzene | 4-(Phenylamino)benzophenone |

Condensation Reaction Strategies

Condensation reactions are a cornerstone of organic synthesis, characterized by the joining of two molecules with the elimination of a small molecule, such as water. For the synthesis of this compound precursors, condensation strategies can be effectively employed. A key example is the reaction of an aniline (B41778) derivative with a benzophenone (B1666685) derivative to form an imine, which can then be further transformed.

Another approach involves the N,N'-dicyclohexylcarbodiimide (DCC)-activated condensation of active methylene (B1212753) compounds. researchgate.net While not a direct route to the target compound, this methodology highlights the broad utility of condensation reactions in creating C-C and C-N bonds necessary for building complex precursors. researchgate.net In the context of this compound, a plausible strategy involves the reaction of benzophenone with aniline, which can lead to the desired structural backbone.

Nucleophilic Addition Reactions in Precursor Synthesis

Nucleophilic addition is a fundamental reaction for the formation of the tertiary alcohol functional group in this compound. This strategy typically involves the attack of a nucleophile on the carbonyl carbon of a ketone precursor. Two primary methods are prevalent: the reduction of a ketone and the addition of an organometallic reagent.

Reduction of a Ketone : This method involves the synthesis of the ketone intermediate, Diphenyl(4-(phenylamino)phenyl)methanone, which is then reduced. The reduction is a nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (B95107) (THF).

Grignard Reaction : A more direct approach to the tertiary alcohol involves the addition of a Grignard reagent to a suitable ketone. google.com For instance, N-acetyl-4-benzoylpiperidine can be reacted with phenylmagnesium halide to form a tertiary alcohol. google.com A similar strategy can be applied to synthesize the target molecule by reacting a 4-(phenylamino)benzophenone precursor with phenylmagnesium bromide. This reaction forms the final C-C bond and the hydroxyl group in a single, powerful step.

Table 2: Comparison of Nucleophilic Addition Methods for Tertiary Alcohol Synthesis

| Method | Precursor | Reagent | Key Transformation |

|---|---|---|---|

| Ketone Reduction | Diphenyl(4-(phenylamino)phenyl)methanone | NaBH₄ or LiAlH₄ | C=O → CH-OH |

| Grignard Addition | 4-(Phenylamino)benzophenone | Phenylmagnesium bromide (PhMgBr) | C=O → C(Ph)-OH |

Nucleophilic Aromatic Substitution Techniques

Nucleophilic aromatic substitution (SNAr) is a powerful tool for forming C-N bonds, particularly on electron-deficient aromatic rings. juniperpublishers.com The generally accepted mechanism involves a two-step addition-elimination sequence via a negatively charged intermediate known as a Meisenheimer complex. juniperpublishers.comlibretexts.org This pathway is viable when the aryl halide is activated by strongly electron-attracting groups, such as a nitro or carbonyl group, located at the ortho or para positions. libretexts.org

For the synthesis of this compound or its precursors, an SNAr reaction can be employed by reacting a halogenated precursor with an amine. For example, 4-chlorobenzophenone (B192759) could react with aniline, where the carbonyl group activates the ring towards nucleophilic attack. Alternatively, a precursor like 4-bromo-diphenylmethanol could be reacted with a phenylamine derivative in a polar aprotic solvent such as DMF. Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise one, particularly for reactions involving heterocycles or specific leaving groups. nih.gov

Palladium-Catalyzed C-N Cross-Coupling Methods

Palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination, have become indispensable methods for synthesizing anilines and their derivatives. nih.govresearchgate.net This reaction class provides a versatile and efficient means to form the crucial C-N bond in the (phenylamino)phenyl moiety of the target molecule. nih.gov The reaction couples an amine with an aryl halide or pseudohalide and is known for its tolerance of a wide range of functional groups and often mild reaction conditions. nobelprize.orgmit.edu

The synthesis can be designed to couple diphenylamine (B1679370) with a 4-halo-substituted benzophenone or benzyl (B1604629) alcohol derivative. Alternatively, aniline can be coupled with a 4-halo-substituted benzophenone, which is then subjected to a Grignard reaction or reduction. The success of these couplings relies heavily on the choice of palladium catalyst and, crucially, the supporting phosphine (B1218219) ligand. nih.govmit.edu

Table 3: Representative Ligands for Palladium-Catalyzed C-N Coupling

| Ligand Name | Abbreviation | Ligand Type | Typical Application |

|---|---|---|---|

| [1,1'-Bis(diphenylphosphino)ferrocene] | dppf | Ferrocene-based | General C-N coupling |

| 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl | XPhos | Biaryl phosphine | Coupling of aryl chlorides and amines researchgate.net |

| (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | SPhos | Biaryl phosphine | General C-N coupling |

| t-BuBrettPhos | - | Biaryl phosphine | C-O and C-N coupling at room temperature mit.edu |

These advanced catalytic systems have greatly expanded the scope and practicality of synthesizing complex amine-containing aromatic compounds. nih.govnobelprize.org

Application of Mannich Reaction Variants

The Mannich reaction is a three-component reaction that typically involves an amine, formaldehyde (B43269) (or another aldehyde), and a compound with an acidic proton (often a ketone) to form a β-amino-carbonyl compound, also known as a Mannich base. iiste.orgnih.gov While a classical Mannich reaction does not directly yield this compound, modern variants of this reaction can be strategically employed to synthesize key intermediates. nih.gov

The versatility of the Mannich reaction allows for the introduction of an aminoalkyl group, which can be a building block for more complex structures. nih.govnih.gov For instance, a Mannich reaction could be used to synthesize a precursor containing the required N-phenyl group. The resulting Mannich base could then undergo a series of transformations, such as oxidation, reduction, or further coupling reactions, to arrive at the final product. The development of intramolecular and domino reaction sequences involving Mannich reactions provides elegant pathways to complex target molecules from simple starting materials. nih.gov This approach is particularly valuable in diversity-oriented synthesis for creating libraries of related compounds for further study. nih.gov

Optimization of Reaction Conditions and Efficiency

The quest for higher yields and purity in the synthesis of this compound has led to extensive research into the optimization of various reaction parameters. These include the choice of solvent, the catalytic system employed, and the physical conditions of the reaction, such as temperature and pressure.

Solvent Selection and Effects on Yield and Purity

The selection of an appropriate solvent is critical in the synthesis of triarylmethanes, as it directly influences reactant solubility, reaction kinetics, and ultimately, the yield and purity of the final product. For aniline-based triarylmethanes, a beneficial and efficient synthesis has been achieved through a double Friedel-Crafts reaction using a Brönsted acidic ionic liquid catalyst under solvent-free conditions. rsc.org This approach generally provides excellent yields. rsc.org

However, in certain cases, such as with solid substrates, the use of a solvent like toluene (B28343) becomes necessary to facilitate dissolution. rsc.org Comparisons between different solvent systems have shown significant variations in reaction outcomes. For instance, in one study, conducting the reaction in water resulted in a moderate yield of 48%, with the reaction being incomplete likely due to poor substrate solubility. rsc.org In contrast, using toluene as the solvent increased the yield to 84%, although this was still lower than the yield achieved under solvent-free conditions. rsc.org

For reactions involving bulky diphenyl groups, high-boiling polar solvents such as Dimethyl sulfoxide (B87167) (DMSO) or N-Methyl-2-pyrrolidone (NMP) are often recommended to improve both solubility and reaction kinetics. In the broader context of triarylmethane dye synthesis, polar solvents have been shown to influence the electronic spectra of the compounds, indicating specific solute-solvent interactions that can affect the product's properties. researchgate.net The general preference in related organic syntheses often leans towards polar solvents like Dimethylformamide (DMF), methanol (B129727), or ethanol (B145695) due to their ability to increase reaction rates. mdpi.com

Table 1: Effect of Solvent on Triarylmethane Synthesis Yield

| Solvent | Substrate Type | Observed Yield | Reference |

|---|---|---|---|

| Solvent-Free | Liquid/Soluble Anilines | Up to 99% | rsc.org |

| Toluene | General | 84% | rsc.org |

| Toluene | Solid Substrates | 62-77% | rsc.org |

| Water | General | 48% (incomplete reaction) | rsc.org |

Catalytic Systems and Their Influence on Reaction Kinetics

Catalysts are fundamental to the synthesis of this compound and its analogues, playing a crucial role in determining the reaction pathway and rate. A variety of catalytic systems have been explored to enhance efficiency.

Brönsted acidic ionic liquids, such as [bsmim][NTf₂], have proven to be powerful and effective catalysts for producing aniline-based triarylmethanes. rsc.org This type of catalyst facilitates the reaction under metal- and solvent-free conditions, accommodating a broad range of substrates. rsc.org

Heterogeneous solid acid catalysts are another important class. Silica (B1680970) sulfuric acid (SSA) has been successfully used as a stable, reusable, and eco-friendly catalyst for the synthesis of triarylmethanes from arenes and aldehydes. sid.ir The use of SSA simplifies work-up procedures and aligns with green chemistry principles due to its non-corrosive and non-hazardous nature. sid.ir

In related syntheses, palladium catalysts like Palladium(II) acetate (B1210297) are employed for phenylation reactions. clockss.org The kinetics of catalytic reactions are profoundly influenced by catalyst concentration. ajpojournals.org Generally, increasing the catalyst concentration provides more active sites, which accelerates the reaction rate according to collision theory. ajpojournals.org However, there is typically an optimal concentration beyond which further increases may lead to negligible improvement or even adverse effects like catalyst aggregation. ajpojournals.org Kinetic modeling is a powerful tool for understanding the functional behavior of a catalyst, revealing the rate-determining steps and the quantity of active sites under different conditions. birmingham.ac.ukbham.ac.uk

Table 2: Comparison of Catalytic Systems for Triarylmethane Synthesis

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Brönsted Acidic Ionic Liquid | Friedel-Crafts with anilines | High efficiency, metal- and solvent-free | rsc.org |

| Silica Sulfuric Acid (SSA) | Reaction of arenes with aldehydes | Heterogeneous, reusable, eco-friendly | sid.ir |

| Palladium(II) Acetate | Phenylation of isoxazoles | Effective for C-C bond formation | clockss.org |

| Cu/ZnO/Al₂O₃ | Methanol Synthesis (analogy) | Well-studied kinetics, industrial relevance | birmingham.ac.ukfau.eu |

Temperature and Pressure Optimization for Enhanced Yields

Optimizing temperature and pressure is a critical step in maximizing reaction yields and minimizing unwanted side products. For the synthesis of sterically hindered molecules like this compound, applying a gradual heating gradient (e.g., from 50°C to 120°C) can be effective in reducing the formation of side reactions.

In related industrial processes like methanol synthesis, which also involves catalytic hydrogenation, temperature and pressure are key variables that are rigorously optimized. mdpi.comresearchgate.net Studies have shown that for such equilibrium-limited reactions, operating at lower temperatures can be beneficial for overcoming thermodynamic limits, although this must be balanced with achieving a practical reaction rate. researchgate.net While specific pressure optimization data for this compound is scarce, the principles from analogous syntheses suggest that elevated pressures are typical for gas-phase reactions over heterogeneous catalysts. birmingham.ac.uk The optimization of these parameters is often conducted through multi-objective frameworks to balance yield, productivity, and conversion rates. semanticscholar.org

Green Chemistry Approaches in Synthesis (e.g., Ultrasound Irradiation)

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules to reduce environmental impact and improve efficiency. fq-unam.org One of the most prominent green techniques in the synthesis of triarylmethanes is the use of ultrasound irradiation. sid.irresearchgate.net This sonochemical approach offers several advantages, including milder reaction conditions, significantly shorter reaction times, high yields, and the formation of purer products. sid.irusp.brnih.gov The enhanced reaction rates under ultrasound are attributed to the phenomenon of acoustic cavitation. nih.gov

An eco-friendly protocol for triarylmethane synthesis combines ultrasound irradiation with a reusable solid acid catalyst, silica sulfuric acid (SSA), in green solvents. sid.ir This method has been reported to be highly efficient. sid.ir Other green strategies include the development of solvent-free reaction conditions and the use of plant-based extracts for nanoparticle synthesis, which can act as catalysts. mdpi.comejcmpr.com Microwave irradiation represents another energy-efficient method; pilot studies on related compounds have demonstrated that microwave-assisted synthesis (e.g., at 150 W and 100°C) can increase yields by 20–25% compared to conventional heating methods.

Development of Novel Synthetic Strategies for this compound and Its Analogues

Research into the synthesis of this compound and its derivatives is ongoing, with a focus on developing more efficient and versatile routes. Novel strategies often build upon established reactions but introduce new reagents or pathways.

One common synthetic route involves the reaction of benzophenone with aniline in the presence of a reducing agent like sodium borohydride. Alternative strategies include multi-step sequences such as:

Nucleophilic Substitution: Reacting a halogenated precursor, for example, 4-bromo-diphenylmethanol, with a phenylamine derivative under basic conditions.

Reduction of Ketones: The reduction of a ketone intermediate, such as diphenyl(4-(phenylamino)phenyl)methanone, using a reducing agent like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).

A particularly effective and scalable methodology for producing aniline-based triarylmethanes is the double Friedel-Crafts reaction between commercially available aldehydes and various anilines, catalyzed by a Brönsted acidic ionic liquid. rsc.org This method is notable for its broad substrate scope, allowing for the synthesis of a wide array of analogues with good to excellent yields. rsc.org

Furthermore, advanced organic reactions are being employed to create novel analogues. For instance, new functionalized triarylmethanes have been prepared via Suzuki cross-coupling and Heck-type vinylation reactions, demonstrating the versatility of modern synthetic chemistry in accessing complex molecular architectures. dntb.gov.ua The synthesis of coumarin-based analogues has also been explored, using selective protection and deprotection strategies to build complex polycyclic structures. chimicatechnoacta.ru

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides profound insights into the molecular bonds and functional groups present in the compound.

The FT-IR spectrum of Diphenyl(4-(phenylamino)phenyl)methanol is characterized by a series of absorption bands that correspond to the specific vibrational modes of its constituent functional groups. The interpretation of this spectrum relies on the correlation of observed frequencies with known vibrational modes for similar structural motifs, such as triphenylmethanol (B194598) and diphenylamine (B1679370). nist.govnist.gov

A prominent feature in the spectrum is the broad absorption band typically observed in the 3600-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydroxyl group. nist.gov The broadening of this peak indicates the presence of intermolecular hydrogen bonding. The N-H stretching vibration of the secondary amine group is expected to appear as a sharp to medium band around 3400-3300 cm⁻¹. rsc.org

The aromatic C-H stretching vibrations give rise to multiple sharp bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). rsc.org In the region below 3000 cm⁻¹, aliphatic C-H stretching is absent due to the molecule's structure.

The "fingerprint region" (below 1600 cm⁻¹) is complex but highly informative. Aromatic C=C stretching vibrations within the phenyl rings are responsible for several bands in the 1600-1450 cm⁻¹ range. nih.gov The C-N stretching vibration of the aromatic amine linkage typically appears in the 1350-1250 cm⁻¹ region. The C-O stretching vibration of the tertiary alcohol group is expected to produce a strong band between 1200 cm⁻¹ and 1050 cm⁻¹. nist.gov

Out-of-plane C-H bending vibrations of the substituted benzene (B151609) rings result in strong absorption bands in the 900-675 cm⁻¹ range, and the pattern of these bands can provide information about the substitution pattern of the aromatic rings. nih.gov

Table 1: FT-IR Spectral Band Assignments for this compound

| Frequency Range (cm⁻¹) | Vibrational Assignment | Intensity |

|---|---|---|

| ~3400 | N-H Stretch | Medium, Sharp |

| 3100-3000 | Aromatic C-H Stretch | Medium, Sharp |

| 1600-1580 | Aromatic C=C Ring Stretch | Medium to Strong |

| 1520-1470 | Aromatic C=C Ring Stretch | Medium to Strong |

| 1350-1250 | Aromatic C-N Stretch | Medium |

| 1200-1050 | C-O Stretch (Tertiary Alcohol) | Strong |

| 850-750 | C-H Out-of-Plane Bending | Strong |

Raman spectroscopy serves as a valuable complement to FT-IR analysis. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that induce a change in the polarizability of the molecule. For this compound, the symmetric vibrations of the non-polar phenyl rings are expected to be particularly strong in the Raman spectrum.

Electronic Spectroscopy Investigation

Electronic spectroscopy probes the transitions of electrons between different energy levels within the molecule upon absorption of ultraviolet or visible light, offering insights into the conjugated π-electron system.

The UV-Vis absorption spectrum of this compound is dominated by electronic transitions within its extensive aromatic system. The primary absorptions are due to π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org These transitions are typically intense and occur in the UV region.

The presence of the phenylamino (B1219803) group, which contains a nitrogen atom with a lone pair of electrons adjacent to the phenyl ring, introduces the possibility of n → π* transitions. uzh.ch These transitions, which promote a non-bonding electron to a π* antibonding orbital, are generally much weaker in intensity than π → π* transitions. uzh.ch

The polarity of the solvent can influence the absorption maximum (λmax). biointerfaceresearch.com In polar solvents, the excited state of a π → π* transition is often more polar than the ground state and is thus stabilized by the solvent, leading to a small bathochromic shift. Conversely, n → π* transitions often exhibit a hypsochromic shift (or blue shift) in polar solvents because the ground state, with its localized lone pair, is more stabilized by hydrogen bonding than the excited state. uzh.ch

Table 2: Expected UV-Vis Absorption Data for this compound

| Transition Type | Typical Wavelength Region | Effect of Phenylamino Group |

|---|---|---|

| π → π* | 200-400 nm | Bathochromic Shift |

Molecules with extensive conjugated systems and structural rigidity, such as those containing a triphenylamine (B166846) core, are often fluorescent. Upon absorbing light and reaching an excited electronic state, this compound can relax to the ground state by emitting a photon, a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon called the Stokes shift.

The fluorescence emission spectrum is characterized by its wavelength of maximum intensity (λem). The exact position of λem and the fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process, are highly sensitive to the molecular environment. researchgate.net For instance, increasing solvent polarity often leads to a red shift in the emission wavelength for molecules where the excited state is more polar than the ground state. researchgate.netresearchgate.net

The quantum yield can be influenced by various non-radiative decay pathways that compete with fluorescence. Molecular rotations and vibrations can dissipate the excitation energy as heat. The bulky diphenylmethanol (B121723) portion of the molecule may restrict some of these rotational modes, potentially leading to a higher quantum yield compared to more flexible analogues. rsc.org In some cases, fluorescence quantum yields close to unity (100% efficiency) have been observed in related triphenylamine derivatives. nih.gov

Table 3: Anticipated Photoluminescence Properties

| Parameter | Description | Influencing Factors |

|---|---|---|

| Emission Maximum (λem) | Wavelength of peak fluorescence intensity. | Solvent polarity, molecular aggregation. |

| Quantum Yield (ΦF) | Efficiency of the fluorescence process (emitted photons / absorbed photons). | Solvent, temperature, structural rigidity. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the protons on the aromatic rings are expected to appear as a complex multiplet in the region of δ 6.8–7.5 ppm. The protons on the phenyl ring attached to the nitrogen atom may show distinct chemical shifts from those on the diphenylmethanol moiety due to the electronic influence of the amine and hydroxyl groups. The single proton of the secondary amine (N-H) would likely appear as a broad singlet, its chemical shift being concentration and solvent-dependent. Similarly, the hydroxyl (O-H) proton is expected to be a broad singlet, with a chemical shift typically in the range of δ 2.1–2.5 ppm, though this can also vary.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The aromatic carbons will resonate in the δ 110-150 ppm range. The carbon atom attached to the hydroxyl group (the tertiary alcohol carbon) is a key diagnostic peak and is expected to appear significantly downfield, typically in the δ 70–75 ppm region. rsc.org The various aromatic carbons will have distinct shifts depending on their proximity to the nitrogen and oxygen substituents.

Table 4: Predicted NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ) Range (ppm) | Assignment |

|---|---|---|

| ¹H | 6.8 – 7.5 | Aromatic Protons (m) |

| ¹H | Variable (broad) | N-H Proton (s) |

| ¹H | ~2.1 - 2.5 | O-H Proton (s, broad) |

| ¹³C | 110 - 150 | Aromatic Carbons |

Comprehensive Proton Nuclear Magnetic Resonance (¹H NMR) Data Interpretation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for identifying the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum provides distinct signals corresponding to the hydroxyl, methine, amine, and aromatic protons.

The spectrum is expected to show a singlet for the hydroxyl (-OH) proton, with a chemical shift that can vary depending on the solvent and concentration. ijrrr.com Similarly, a singlet corresponding to the single methine proton (-CH) of the diphenylmethanol group would be present. The protons of the two phenyl rings directly attached to the methine carbon typically appear as a complex multiplet due to overlapping signals. ijrrr.com The nine protons of the 4-(phenylamino)phenyl moiety would produce a series of signals in the aromatic region, characteristic of substituted triphenylamine structures. researchgate.netchemicalbook.com A broad singlet for the amine (-NH) proton is also anticipated. ijrrr.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -OH (hydroxyl) | Variable | Singlet (s) | 1H |

| -NH (amine) | Variable | Singlet (s) | 1H |

| Ar-H (aromatic) | ~6.8 - 7.5 | Multiplet (m) | 19H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of an organic molecule. The spectrum for this compound would display distinct signals for each unique carbon atom.

The key signals include the carbinol carbon (-C-OH), which is expected to resonate at a characteristic chemical shift, and the numerous signals in the aromatic region corresponding to the 24 aromatic carbons. Due to the molecule's asymmetry, many of these aromatic carbons would be chemically non-equivalent. The chemical shifts for the carbons within the triphenylamine core can be estimated from data on related derivatives. researchgate.netrsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C-OH (carbinol carbon) | ~80 - 85 |

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Conformational and Dynamic Studies

To unambiguously assign all proton and carbon signals and to understand the molecule's three-dimensional structure, advanced NMR techniques are employed.

2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) are invaluable.

A COSY spectrum would reveal ¹H-¹H coupling correlations, confirming the connectivity of protons within each of the four phenyl rings. ipb.pt

An HSQC spectrum correlates each proton signal with its directly attached carbon, allowing for the definitive assignment of the complex aromatic signals in the ¹³C NMR spectrum.

Solid-State NMR: Solid-State NMR (ssNMR) could be utilized to study the compound in its solid, crystalline form. This technique provides insights into the molecular conformation and intermolecular packing forces, which can differ significantly from the structure observed in solution.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and providing structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of protonated molecules with minimal fragmentation. In positive-ion mode ESI-MS, this compound (MW = 351.44 g/mol ) is expected to be readily detected.

The primary ion observed would be the protonated molecule, [M+H]⁺, at an m/z value of approximately 352.4. researchgate.net The nitrogen atom of the phenylamino group is the most probable site of protonation. scispace.comresearchgate.net It is also common to observe adducts with alkali metal ions, such as the sodium adduct [M+Na]⁺ or the potassium adduct [M+K]⁺, if salts are present in the sample or solvent. researchgate.net

Table 3: Expected Ions in ESI-MS for this compound

| Ion Species | Formula | Approximate m/z |

|---|---|---|

| Protonated Molecule | [C₂₅H₂₁NO + H]⁺ | 352.4 |

| Sodium Adduct | [C₂₅H₂₁NO + Na]⁺ | 374.4 |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a higher-energy ionization method that causes extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint and aids in structural elucidation. For this compound, the mass spectrum would likely show a molecular ion peak ([M]⁺•) at m/z ≈ 351. Key fragmentation pathways could include the loss of a water molecule or cleavage at the central carbon, leading to characteristic fragment ions.

Table 4: Potential Fragment Ions in EI-MS for this compound

| Fragment Ion | Description | Approximate m/z |

|---|---|---|

| [M]⁺• | Molecular Ion | 351 |

| [M - H₂O]⁺• | Loss of water | 333 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of a molecule's elemental composition, distinguishing it from other molecules with the same nominal mass. nih.gov The exact mass of the protonated molecule ([M+H]⁺) can be calculated and compared to the experimentally measured value to confirm the molecular formula C₂₅H₂₁NO.

Table 5: HRMS Data for this compound

| Ion Formula | Description | Calculated Exact Mass |

|---|

Solid-State Structural Analysis

The solid-state structure of a chemical compound provides crucial insights into the arrangement of its atoms in a crystalline lattice. This information is fundamental for understanding a compound's physical and chemical properties. The primary methods for this analysis are single-crystal X-ray diffraction and powder X-ray diffraction.

A search of the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, and other scientific literature did not yield any reports on the single-crystal X-ray diffraction analysis of this compound. This indicates that, to date, a suitable single crystal of the compound has likely not been grown and analyzed, or the results have not been published in the public domain.

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. It provides information on the different crystalline phases (polymorphs) that may exist for a compound. Each crystalline phase gives a unique diffraction pattern, which serves as a fingerprint for that specific form. PXRD is also used to assess the purity of a crystalline sample and can be used to determine the unit cell parameters of a crystal structure.

As with single-crystal X-ray diffraction, no published powder X-ray diffraction data for this compound could be located. This lack of data prevents any discussion of the crystalline phases or polymorphic forms of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering a framework to solve the Schrödinger equation for a given molecule, thereby revealing its electronic and geometric properties. For a molecule like Diphenyl(4-(phenylamino)phenyl)methanol, these calculations can elucidate the spatial arrangement of its atoms, the distribution of electrons, and its behavior upon interaction with light.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. nih.govresearchgate.netresearchgate.net A key application of DFT is geometry optimization, a process that identifies the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until these forces are negligible. For this compound, DFT calculations, often employing hybrid functionals like B3LYP, can predict crucial geometric parameters such as bond lengths, bond angles, and dihedral angles. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C-N (amino) | 1.40 Å |

| Bond Length | C-O (methanol) | 1.43 Å |

| Bond Angle | C-N-C (amino) | 120° |

| Dihedral Angle | Phenyl-N-Phenyl | 45° |

Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for similar organic molecules. Actual values would be obtained from specific DFT computations on this compound.

To understand the interaction of this compound with light, particularly its absorption properties, Time-Dependent Density Functional Theory (TD-DFT) is employed. researchgate.netnih.gov TD-DFT is an extension of DFT that allows for the calculation of electronic excited states and the simulation of electronic absorption spectra, such as UV-Vis spectra. researchgate.netnih.gov

By calculating the energies of the transitions between the ground state and various excited states, TD-DFT can predict the wavelengths at which the molecule will absorb light most strongly (λmax). nih.gov These calculations are invaluable for interpreting experimental spectra and understanding the nature of the electronic transitions, for instance, whether they are localized on a specific part of the molecule or involve charge transfer across the molecular framework.

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study the delocalization of electron density and the nature of bonding within a molecule. uni-muenchen.dewikipedia.orgwisc.eduq-chem.com It transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that align with the intuitive Lewis structure representation of a molecule. uni-muenchen.dewikipedia.org

For this compound, NBO analysis can quantify the interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of intramolecular charge transfer. wisc.edu For example, the interaction between the lone pair on the nitrogen atom and the antibonding orbitals of the adjacent phenyl rings can be analyzed to understand the electronic communication within the triphenylamine (B166846) moiety.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgimperial.ac.uk The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and its electronic absorption properties. researchgate.net A smaller HOMO-LUMO gap generally corresponds to a molecule that is more easily excited and absorbs light at longer wavelengths. In this compound, the spatial distribution of the HOMO and LUMO can reveal the nature of the primary electronic transition. Typically, in such donor-π-acceptor type structures, the HOMO is localized on the electron-donating triphenylamine part, while the LUMO may be distributed over the phenylmethanol portion, indicating a charge transfer character upon excitation. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) (Illustrative) |

| HOMO | -5.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 3.7 |

Note: These energy values are hypothetical and serve to illustrate the output of an FMO analysis.

Computational methods can also predict the vibrational spectrum of a molecule, which arises from the various stretching, bending, and torsional motions of its atoms. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational frequencies and their corresponding normal modes can be obtained. researchgate.net

These calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy. Such a comparison can aid in the assignment of experimental spectral bands to specific molecular vibrations, providing a more detailed understanding of the molecule's structure and bonding. For this compound, theoretical vibrational analysis can help identify the characteristic vibrational modes associated with the N-H group, the O-H group, and the phenyl rings.

The distribution of electric charge within a molecule is fundamental to its reactivity and intermolecular interactions. DFT calculations can be used to determine the partial atomic charges on each atom, providing a quantitative measure of the local electronic environment.

A more visual representation of the charge distribution is provided by the Molecular Electrostatic Potential (MEP) map. researchgate.netwolfram.comresearchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. researchgate.netwolfram.com Typically, red colors signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP map would likely show a negative potential around the nitrogen and oxygen atoms due to their lone pairs of electrons, and positive potentials around the hydroxyl and amine protons.

Prediction of Spectroscopic Properties from First Principles

There are no published studies detailing the first-principles prediction of spectroscopic properties (e.g., NMR, IR, UV-Vis) for this compound. These calculations would typically involve methods like DFT and Time-Dependent DFT (TD-DFT) to correlate the electronic structure with spectroscopic observables.

Reactivity and Mechanistic Studies through Computational Modeling

Detailed computational modeling of the reactivity and reaction mechanisms of this compound is not present in the available scientific literature.

Transition State Characterization

No information is available regarding the computational characterization of transition states for reactions involving this compound.

Reaction Coordinate Analysis

There are no published reaction coordinate analyses for chemical transformations of this compound.

Electronic Descriptors for Reactivity Sites (ALIE, ELF, LOL, RDG, Fukui functions)

While the application of electronic descriptors like the Average Local Ionization Energy (ALIE), Electron Localization Function (ELF), Local Orbital Locator (LOL), Reduced Density Gradient (RDG), and Fukui functions is a common practice in computational chemistry to predict reactivity, no such analysis has been reported specifically for this compound.

Investigation of Non-Linear Optical (NLO) Properties

Computational investigations into the non-linear optical (NLO) properties of this compound are absent from the scientific literature. Molecules with similar donor-pi-acceptor architectures are often studied for their potential NLO applications, but this specific compound has not been the subject of such a computational study.

Chemical Reactivity and Transformation Studies

Derivatization Strategies of Diphenyl(4-(phenylamino)phenyl)methanol

The structural architecture of this compound offers multiple sites for chemical modification, enabling the synthesis of a wide array of derivatives. These derivatization strategies are crucial for tuning the molecule's physicochemical properties and for creating new molecular entities with tailored functionalities. The primary sites for derivatization are the hydroxyl group, the nitrogen atom of the phenylamino (B1219803) moiety, and the aromatic rings.

Functionalization of the Hydroxyl Group

The tertiary alcohol group in this compound is a prime target for functionalization, primarily through esterification and etherification reactions.

Esterification: The hydroxyl group can be converted to an ester functionality through reaction with various acylating agents. Common methods include reaction with carboxylic acid anhydrides or acyl chlorides in the presence of a base or catalyst. For instance, acylation with acetic anhydride (B1165640) can be achieved, often with the aid of a catalyst like 4-(N,N-dimethylamino)pyridine (DMAP) or its hydrochloride salt (DMAP·HCl), which has been shown to be an effective and recyclable catalyst for the acylation of inert alcohols. organic-chemistry.orgnih.govresearchgate.netresearchgate.netsemanticscholar.org Another efficient catalyst for esterification between equimolar amounts of carboxylic acids and alcohols is diphenylammonium triflate (DPAT), which operates under mild conditions. researchgate.net The general reaction involves the nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acylating agent.

Etherification: The synthesis of ethers from this compound can be accomplished via methods such as the Williamson ether synthesis. francis-press.comorganic-chemistry.org This reaction typically involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Phase-transfer catalysts are often employed to facilitate the reaction between the aqueous and organic phases, particularly when using solid-liquid or liquid-liquid systems. researchgate.net Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for the formation of aryl ethers. nih.gov

| Reaction Type | Reagents | Catalyst/Conditions | Product Type |

| Esterification | Acyl Chlorides, Carboxylic Anhydrides | Pyridine, DMAP, DMAP·HCl, DPAT | Aryl Esters |

| Etherification | Alkyl Halides | Strong Base (e.g., NaH), Phase-Transfer Catalyst | Alkyl Aryl Ethers |

| Etherification | Aryl Halides/Triflates | Palladium Catalyst, Ligand, Base | Diaryl Ethers |

Modifications of the Phenylamino Moiety

The secondary amine of the phenylamino group provides another reactive handle for derivatization, primarily through N-alkylation, N-acylation, and metal-catalyzed coupling reactions.

N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents, such as alkyl halides. rsc.orgchemrxiv.orgnih.gov These reactions are typically carried out in the presence of a base to deprotonate the amine, enhancing its nucleophilicity. Catalytic methods, including the use of ruthenium complexes, have been developed for the N-alkylation of aromatic amines with alcohols under mild conditions, proceeding via a hydrogen auto-transfer mechanism. rsc.orgarxiv.org

N-Acylation: Acylation of the phenylamino nitrogen can be achieved using acyl chlorides or anhydrides. These reactions are often facilitated by a base like pyridine, which serves to neutralize the hydrogen chloride byproduct. Ultrasound irradiation has been reported as a green method to promote N-acylation of amines and sulfonamides with acetic anhydride in the absence of a catalyst.

Palladium-Catalyzed Coupling Reactions: The phenylamino group can participate in or be formed through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. If a halo-substituted precursor of this compound is used, the phenylamino moiety can be introduced by coupling with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. chemrxiv.org

| Reaction Type | Reagents | Catalyst/Conditions | Product Type |

| N-Alkylation | Alkyl Halides, Alcohols | Base, Ru-catalysts | Tertiary Amines |

| N-Acylation | Acyl Chlorides, Anhydrides | Pyridine, Catalyst-free (ultrasound) | Amides |

| Buchwald-Hartwig Amination | Aryl Halide, Amine | Palladium Catalyst, Ligand, Base | Triarylamines |

Aromatic Ring Functionalization

The three phenyl rings of this compound are susceptible to electrophilic aromatic substitution, and the presence of the hydroxyl and phenylamino groups directs the regiochemical outcome of these reactions. Metalation followed by reaction with an electrophile offers another route to functionalized aromatic rings.

Electrophilic Aromatic Substitution: The phenylamino group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. royalholloway.ac.ukresearchgate.net Therefore, reactions such as nitration and halogenation are expected to occur primarily at the positions ortho and para to the nitrogen atom on the phenylamino-substituted ring. rsc.org For instance, nitration of N,N-dimethylaniline under strongly acidic conditions can lead to a significant amount of the meta-product due to the protonation of the amino group, which transforms it into a deactivating, meta-directing group. stackexchange.com The regioselectivity of nitration can be influenced by the choice of nitrating agent and reaction conditions. ulisboa.ptnih.govresearchgate.netnih.gov Halogenation of triphenylamine (B166846) derivatives has also been studied, leading to the formation of halogen-substituted products. rsc.orgresearchgate.netrsc.org

Metalation: Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. researchgate.netwikipedia.orgsemanticscholar.orguwindsor.cabaranlab.org A directing metalation group (DMG), typically containing a heteroatom, coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In this compound, both the hydroxyl and the phenylamino groups could potentially act as DMGs. The resulting aryllithium species can then react with a variety of electrophiles to introduce a wide range of substituents. uwindsor.ca

| Reaction Type | Reagents | Directing Group Influence | Typical Products |

| Nitration | HNO₃/H₂SO₄, NO₂BF₄ | -NHPh (ortho, para-directing) | Nitro-substituted derivatives |

| Halogenation | Br₂, Cl₂, NBS | -NHPh (ortho, para-directing) | Halo-substituted derivatives |

| Directed ortho-Metalation | n-BuLi, s-BuLi, t-BuLi | -OH, -NHPh | ortho-functionalized derivatives |

Mechanistic Investigations of Key Reactions

A thorough understanding of the reaction mechanisms is fundamental to controlling the outcome and optimizing the conditions for the transformations of this compound. This includes the elucidation of reaction pathways, the identification of intermediates, and the study of the kinetics and thermodynamics of these processes.

Elucidation of Reaction Pathways and Intermediates

The reactions of this compound can proceed through various intermediates depending on the reaction type.

Triarylmethyl Cation Formation: In acidic media, the hydroxyl group can be protonated and subsequently eliminated as a water molecule, leading to the formation of a stable triarylmethyl cation (also known as a trityl cation). glusacgroup.comnih.govnih.gov The stability of this carbocation is due to the extensive delocalization of the positive charge over the three phenyl rings. The electron-donating phenylamino group further stabilizes this cation. The formation and reactivity of such cations are central to many reactions of triarylmethanols. glusacgroup.comnih.govnih.gov

Radical Intermediates: Some reactions, particularly certain oxidation or coupling processes, may involve radical intermediates. For instance, the oxidation of the hydroxyl group can, in some cases, proceed through a radical mechanism. The stability of the resulting triarylmethyl radical is also enhanced by the delocalization of the unpaired electron across the aromatic system. rsc.org

Palladium-Catalyzed Reaction Cycles: The mechanism of palladium-catalyzed reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, involves a well-established catalytic cycle. stackexchange.comproprogressio.hunih.govacs.orgmdpi.comresearchgate.netmdpi.com This typically includes steps of oxidative addition, transmetalation, and reductive elimination. Mechanistic studies on related systems help in understanding the role of ligands, bases, and reaction conditions on the efficiency and selectivity of these transformations. organic-chemistry.org

Kinetics and Thermodynamics of Transformations

The study of reaction kinetics provides insights into the rates of reaction and the factors that influence them, while thermodynamics governs the position of equilibrium and the relative stability of reactants and products.

Kinetics: Kinetic studies on the solvolysis of related diphenylmethyl and triphenylmethyl halides have been conducted to understand the mechanism of nucleophilic substitution. royalholloway.ac.ukacs.org The rates of these reactions are highly dependent on the stability of the carbocation intermediate, the nature of the leaving group, the nucleophilicity of the solvent, and the electronic effects of substituents on the aromatic rings. For electrophilic aromatic substitution reactions, kinetic studies on substituted anilines have provided valuable data on the influence of substituents on the reaction rate. researchgate.net

Role in Multi-Component Reactions (MCRs) and Cascade Reactions

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. figshare.com The structure of this compound contains a secondary amine functional group within its N,N-disubstituted aniline (B41778) moiety, which represents a reactive site for participation in such transformations.

One of the most prominent MCRs for the synthesis of nitrogen-containing heterocycles is the Friedländer annulation, which produces quinoline (B57606) derivatives. nih.govwikipedia.org The classical Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an enolizable α-methylene group, often catalyzed by acids or bases. nih.govwikipedia.orgresearchgate.netorganic-chemistry.org While specific literature detailing the use of this compound as a reactant in an MCR was not identified in the surveyed results, its core N-phenylaniline structure is a key component in related heterocyclic syntheses. For the parent molecule to participate directly in a Friedländer-type reaction, functionalization at the ortho position of the aniline ring with a carbonyl group would be necessary. The general mechanism proceeds through an initial condensation between the amine and a carbonyl compound, followed by an intramolecular cyclization and dehydration to form the aromatic quinoline ring. wikipedia.org The versatility of MCRs allows for the construction of diverse molecular scaffolds from simple precursors in a convergent manner. figshare.com

Table 1: Generalized Scheme for the Friedländer Annulation

| Reactant A | Reactant B | Conditions | Product |

|---|---|---|---|

| 2-Aminoaryl Ketone/Aldehyde | Compound with α-Methylene Ketone | Acid or Base Catalyst, Heat | Substituted Quinoline |

A general mechanism for the Friedländer synthesis, illustrating the condensation and subsequent cyclization to form the quinoline ring system. wikipedia.org

Photochemical Reactions and Photoaddition Processes

The photochemistry of this compound is primarily dictated by its triphenylamine (TPA) core, which acts as the principal chromophore. TPA and its derivatives exhibit rich and solvent-dependent photochemical behavior. researchgate.netacs.orgarxiv.org

Upon irradiation in non-electron-accepting solvents like alkanes or certain alcohols, TPA derivatives are known to undergo photocyclization to form dihydrocarbazole intermediates, which can then lead to carbazole (B46965) products. researchgate.net This process is understood to proceed through a cascade of events involving the triplet excited state of the amine. researchgate.net

In contrast, when dissolved in electron-accepting solvents such as chloroform, a different photochemical pathway becomes dominant. Photoexcitation can lead to an ultrafast charge-separation process, where an electron is transferred from the TPA moiety to the solvent molecule. acs.orgarxiv.org This results in the formation of a TPA radical cation. This highly reactive intermediate can subsequently react with other ground-state TPA molecules, leading to the formation of dimeric species like tetraphenylbenzidine (TPB). acs.orgarxiv.org If the initial charge separation is not optimal, relaxation to the first excited singlet state can occur, followed by electron transfer to form a charge-transfer complex that recombines to yield a triplet state. acs.orgarxiv.org

Another potential, though less studied, photochemical pathway is photo-fragmentation. Light can induce the cleavage of bonds, particularly those adjacent (alpha) to a chromophore. youtube.com For this compound, this could theoretically involve the homolytic cleavage of the carbon-carbon bond between the phenylamino-substituted ring and the methanol (B129727) carbon.

Electrochemical Transformation Studies

The electrochemical properties of this compound are dominated by its electron-rich triphenylamine (TPA) functional group. TPA and its derivatives are well-known for their electroactivity, typically undergoing reversible or quasi-reversible oxidation processes. researchgate.netresearchgate.netpreprints.org

The primary electrochemical event is the one-electron oxidation of the central nitrogen atom to form a stable aminium radical cation (TPA•+). researchgate.netntu.edu.tw This process is often associated with a distinct color change, making TPA-containing materials suitable for electrochromic applications. preprints.orgmdpi.com At higher potentials, a second oxidation can occur to form a dication, though this species is often less stable. researchgate.net

The potential required for oxidation is significantly influenced by the nature of the substituents attached to the phenyl rings. ntu.edu.tw Electron-donating groups (e.g., amino, methoxy) decrease the oxidation potential, making the molecule easier to oxidize, while electron-withdrawing groups have the opposite effect. researchgate.netntu.edu.tw The diphenylmethanol (B121723) group [-C(OH)(Ph)₂] attached to the para-position of one phenyl ring in the target molecule is expected to have a mild electron-donating or weakly withdrawing character, influencing its specific redox potential relative to the parent TPA. A study on various para-substituted TPA derivatives provides a clear illustration of this substituent effect on electrochemical potentials. ntu.edu.tw

Table 2: Electrochemical Oxidation Potentials of para-Substituted Triphenylamine Derivatives

Data illustrates the effect of different substituents (R) on the first and second half-wave oxidation potentials (E₁/₂) versus Ag/AgCl in CH₃CN. Data sourced from Chiu, K. Y., et al. (2004). ntu.edu.tw

| Substituent (R) | E₁/₂ (1st Oxidation) [V] | E₁/₂ (2nd Oxidation) [V] |

|---|---|---|

| -H (Triphenylamine) | 0.92 | 1.34 |

| -CH₃ | 0.86 | 1.29 |

| -OCH₃ | 0.79 | 1.12 |

| -NH₂ | 0.52 | 1.02 |

The data clearly shows that as the electron-donating strength of the para-substituent increases (from -H to -NH₂), the potential required for the first oxidation steadily decreases. ntu.edu.tw This highlights the tunability of the redox properties of TPA derivatives through chemical modification. ntu.edu.tw

Advanced Materials Science and Photophysical Applications

Applications in Organic Electronic Materials

Diphenyl(4-(phenylamino)phenyl)methanol and its derivatives are notable for their application in photorefractive materials. The photorefractive effect, a light-induced change in a material's refractive index, is a cornerstone of various optical applications. This phenomenon is achieved in guest-host polymer composites, where a photoconducting polymer matrix, such as poly(N-vinylcarbazole) (PVK), is combined with a photosensitizer, like 2,4,7-trinitro-9-fluorenone (TNF), and a nonlinear optical (NLO) chromophore, which in this case is a derivative of this compound.

The fabrication of a photorefractive device involves aligning the NLO chromophores within the polymer matrix using an external electric field. When this composite is illuminated with a non-uniform light pattern, charge carriers are generated in the brighter areas. These carriers then migrate under the influence of the electric field and become trapped in the darker regions. This charge separation establishes an internal space-charge field, which in turn modulates the material's refractive index through the electro-optic effect of the aligned chromophores. A significant measure of photorefractive performance is the two-beam coupling gain coefficient, which quantifies the efficiency of energy transfer between two intersecting laser beams.

The electron-donating nature of the nitrogen atom in the triphenylamine (B166846) moiety facilitates the formation of stable radical cations, which is essential for the hopping mechanism of hole transport between adjacent molecules. frontiersin.org The performance of these materials is often evaluated by their hole mobility, which can be determined using techniques like the time-of-flight method. In multi-layered OLEDs, for instance, the inclusion of a DPDPM-based derivative as a hole transport layer can lead to high luminance and efficiency. Furthermore, in inverted perovskite solar cells, novel fluorene-based HTMs incorporating diphenylamine (B1679370) moieties have demonstrated commendable optical, electrochemical, and thermal properties, with one such material achieving a power conversion efficiency of 19.38%. nih.gov

Derivatives of this compound have been identified as luminogens that exhibit aggregation-induced emission (AIE). digitellinc.com This is a photophysical phenomenon where molecules that are weakly emissive in solution become highly fluorescent upon aggregation. digitellinc.comnih.gov This behavior is contrary to the more common aggregation-caused quenching (ACQ) effect. digitellinc.com

The underlying mechanism for AIE in these compounds is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state. kyoto-u.ac.jp In a dispersed state, the phenyl rings of the molecule can undergo rotational and vibrational motions, providing non-radiative pathways for the decay of the excited state and thus quenching fluorescence. nih.gov However, when the molecules aggregate, these intramolecular movements are hindered, which blocks the non-radiative decay channels and promotes the radiative decay pathway, leading to enhanced fluorescence. digitellinc.comnih.gov This unique property makes AIE materials promising for applications such as bio-imaging and chemical sensors. nih.gov For example, the bio-inspired molecule diphenylalanine has been reported to exhibit AIE in the deep ultraviolet range at 282 nm. rsc.org

Photophysical Studies in Solution and Solid State

The photophysical characteristics of this compound and its derivatives are markedly influenced by the polarity of the solvent. rsc.orgresearchgate.netrsustnjogat.org This sensitivity arises from the intramolecular charge transfer (ICT) nature of the molecule's excited state. rsc.orgresearchgate.net Upon photoexcitation, electron density is redistributed from the electron-donating triphenylamine group to the diphenylmethanol (B121723) portion of the molecule, resulting in an excited state that is more polar than the ground state.

A notable effect of increasing solvent polarity is a red-shift in the emission spectrum, a phenomenon known as solvatochromism. biointerfaceresearch.com This occurs because polar solvent molecules can better stabilize the polar excited state, thereby lowering its energy level and resulting in emission at longer wavelengths. rsustnjogat.org For instance, the absorption maximum for certain thiophene (B33073) dyes changed from 486-502 nm in methanol (B129727) to 626-654 nm in DMF. biointerfaceresearch.com The fluorescence quantum yield is also dependent on solvent polarity, with non-radiative decay processes, including intersystem crossing and internal conversion, often dominating in polar solvents. rsc.orgresearchgate.net

| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | Emission Max (λem, nm) |

| Methanol | 32.7 | 486-502 biointerfaceresearch.com | Not specified |

| Chloroform | 4.81 | 502-512 biointerfaceresearch.com | Not specified |

| DMF | 36.7 | 626-654 biointerfaceresearch.com | Not specified |

The absorption and emission properties of this compound can be fine-tuned by introducing various substituent groups onto its aromatic rings. These substituents modify the molecule's electronic properties, affecting the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For example, the introduction of an electron-donating methoxy (B1213986) group can lead to a red-shift in the absorption and emission spectra. researchgate.net Conversely, the introduction of a cyano group, which is electron-withdrawing, at the second position of a thiophene ring in a related dye series resulted in a hypsochromic shift (blue-shift) of the absorption maxima. biointerfaceresearch.com A study on substituted thiophene dyes showed that the bathochromic effect of substituents at the second position followed the order: COPh > COMe > COOEt > CN. biointerfaceresearch.com This ability to systematically alter the photophysical properties through chemical modification is crucial for designing molecules for specific applications, such as color tuning in OLEDs or developing specialized fluorescent probes.

| Substituent Group | Position on Thiophene Ring | Effect on Absorption (λmax) |

| COPh | 2 | Bathochromic Shift (λmax = 654 nm in DMF) biointerfaceresearch.com |

| COMe | 2 | Bathochromic Shift (λmax = 646 nm in DMF) biointerfaceresearch.com |

| COOEt | 2 | Bathochromic Shift (λmax = 642 nm in DMF) biointerfaceresearch.com |

| CN | 2 | Hypsochromic Shift (λmax = 626 nm in DMF) biointerfaceresearch.com |

Charge Transfer Character of Excited States

The photophysical behavior of molecules with electron donor and acceptor groups is often governed by the phenomenon of intramolecular charge transfer (ICT). bohrium.comossila.comrsc.org Upon photoexcitation, an electron can be transferred from the donor portion of the molecule to the acceptor portion, resulting in a new, highly polarized excited state known as an ICT state. ossila.comrsc.org This charge redistribution is a critical process that influences fluorescence, energy transfer, and the nonlinear optical (NLO) properties of materials. bohrium.comossila.com

In this compound, the phenylamino (B1219803) group acts as the electron donor and the diphenylmethanol moiety can be considered part of the π-conjugated system that facilitates charge redistribution. The structure is analogous to other donor-π-acceptor (D-π-A) systems where tuning the donor strength and the π-bridge can modulate the ICT characteristics and, consequently, the material's optical response. bohrium.com Triarylmethane derivatives, a class to which this compound belongs, are known for their ICT processes which are crucial for applications in optoelectronics, including organic light-emitting diodes (OLEDs) and optical limiting. bohrium.comresearchgate.netspringerprofessional.de

The formation of an ICT state is highly sensitive to the surrounding environment, particularly the polarity of the solvent. rsc.orgrsc.org In polar solvents, the excited state with a large dipole moment is stabilized, often leading to a red-shift (bathochromic shift) in the emission spectrum. This phenomenon, known as solvatochromism, is a hallmark of molecules with significant ICT character in their excited states. nih.govresearchgate.net Studies on similar donor-acceptor molecules show that the dynamics of the ICT process can involve molecular twisting to reach a twisted intramolecular charge transfer (TICT) state, a process whose rate is often governed by solvent viscosity and polarity. rsc.org For instance, in highly polar solvents, the twisting can be barrierless, while in nonpolar environments, the process may be retarded or even reversed. rsc.org

Development as Fluorescent Probes or Markers

The sensitivity of the emission spectrum of this compound to its environment makes it a candidate for use as a fluorescent probe or marker. The solvatochromic behavior, driven by the intramolecular charge transfer character of its excited state, is the key principle behind this application. nih.gov Solvatochromic dyes exhibit changes in their absorption or emission spectra in response to the polarity of the medium, allowing them to report on the local environment. nih.govlookchem.comresearchgate.net

Molecules with strong ICT characteristics can be used to probe the composition of solvent mixtures and detect subtle changes in the microenvironment. lookchem.comresearchgate.net For example, a study on a triphenylimidazole-phenylacrylonitrile derivative, another D-π-A system, demonstrated significant positive solvatochromic shifts in its fluorescence emission across various solvents. researchgate.netrsc.org This indicates that the excited state is more polar than the ground state and is stabilized by polar solvents, causing the emission to shift to longer wavelengths. A similar behavior would be expected for this compound.

The table below illustrates the solvatochromic effect on the emission wavelength of a structurally related D-π-A compound, (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile, in different solvents. This data exemplifies the type of spectral shift that enables such molecules to function as fluorescent probes.

Table 1: Solvatochromic Fluorescence Data for a D-π-A Compound in Various Solvents

| Solvent | Polarity (ET(30) kcal/mol) | Emission Max (λem) |

|---|---|---|

| Dichloromethane | 40.7 | 511 nm |

| Tetrahydrofuran (B95107) | 37.4 | 512 nm |

| Ethyl Acetate (B1210297) | 38.1 | 516 nm |

| Methanol | 55.4 | 536 nm |

| Dimethylformamide | 43.2 | 537 nm |

Data derived from a study on a related D-π-A compound to illustrate the principle of solvatochromism. researchgate.net

By correlating the emission wavelength with the polarity of the medium, this compound could potentially be used to measure the polarity of unknown environments, map polarity gradients in complex systems like cell membranes, or detect the presence of specific analytes that alter the local environment's polarity. nih.gov

Utilization in Optoelectronic Devices (e.g., Organic Light-Emitting Diodes (OLEDs))

Organic molecules with pronounced intramolecular charge transfer characteristics are vital materials for optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). bohrium.comresearchgate.net The charge transfer process plays a crucial role in the mechanism of electroluminescence in these devices. bohrium.com In an OLED, electrons and holes are injected from the electrodes and recombine within an organic emissive layer to form excitons, which then decay radiatively to produce light.

Compounds exhibiting Twisted Intramolecular Charge Transfer (TICT) are of particular interest for advanced OLEDs, including those designed for Thermally Activated Delayed Fluorescence (TADF). The structural design of this compound, featuring a donor (phenylamino) and acceptor-capable framework, is conducive to forming excited states with charge-transfer character, a key requirement for emissive materials in OLEDs. researchgate.net

While specific device data for this compound is not extensively reported, related donor-acceptor molecules have been successfully incorporated into OLEDs. For instance, a (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile compound was used as an emitting layer, demonstrating the viability of such D-π-A structures in optoelectronics. rsc.org The device showed an acceptable performance with a luminance average of 450 cd m⁻². rsc.org This suggests that this compound could similarly function as an emissive or host material in an OLED device. Its photophysical properties, such as emission color and efficiency, would be influenced by its solid-state morphology and the specific device architecture.

Applications in Advanced Membranes (e.g., Proton-Conducting Membranes)